Benzhydrylphosphonic Acid
Overview
Description
Benzhydrylphosphonic acid derivatives are a class of compounds that have been the subject of various synthetic strategies due to their potential applications in supramolecular chemistry and as building blocks for complex molecular frameworks. These compounds are characterized by the presence of a benzhydryl group attached to a phosphonic acid moiety, which can participate in hydrogen bonding and complexation reactions.
Synthesis Analysis
The synthesis of benzhydrylphosphonic acid derivatives involves various strategies, including the addition of diethylphosphite to benzhydrylamine Schiff bases , the Arbuzov reaction , and the reductive amination of oxoalkylphosphonates . For instance, the synthesis of 1-aminoalkanephosphonic acids is achieved by reacting diethylphosphite with alkylidene- and arylidenebenzhydrylamines, followed by hydrolysis . Another example is the preparation of benzene-1,3,5-tri-p-phenylphosphonic acid, which is synthesized via a [Pd(PPh3)4]-catalyzed Arbuzov reaction followed by hydrolysis .
Molecular Structure Analysis
The molecular structures of benzhydrylphosphonic acid derivatives are often elucidated using spectroscopic methods such as IR, MS, and NMR, as well as X-ray crystallography . These compounds can form complex structures, such as ladderlike or cagelike motifs, due to strong hydrogen bonds and π-stacking interactions . For example, benzene-1,3,5-triphosphonic acid forms a columnar packing in the solid state characterized by strong hydrogen bonds and π-stacking involving the aromatic rings .
Chemical Reactions Analysis
Benzhydrylphosphonic acid derivatives can undergo various chemical reactions, including complexation with metal ions and ring-opening in acidic conditions . The complexation reactions of these compounds with lanthanide cations have been examined, and models for anion binding have been proposed . Additionally, the reactivity of these compounds in acidic aqueous solutions can lead to the formation of different products, such as [(2-hydroxyphenylcarbamoyl)methyl]phosphonic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzhydrylphosphonic acid derivatives are influenced by their molecular structure and the presence of functional groups capable of forming hydrogen bonds. These compounds exhibit varying solubility and stability depending on the pH and the nature of the substituents on the benzhydryl group . The protonation constants and solubility in different solvents are important parameters that can be determined experimentally .
Scientific Research Applications
Synthesis and Characterization
Preparation of Aminoalkylphosphonic Acids : Research demonstrates the synthesis of aminoalkylphosphonic acids using Benzhydrylphosphonic Acid. The process involves reductive amination of oxoalkylphosphonates, followed by reduction and hydrolysis, yielding satisfactory yields (Ryglowski & Kafarski, 1996).
Production of N-Benzhydryl-Protected Diethyl Esters : The study focuses on synthesizing N-benzhydryl-protected diethyl esters of various 1-amino-1-aryl- and 1-amino-1-heteroaryl-methanephosphonic acids. This includes the characterization of their NMR spectra and the analysis of the hydrolysis of these compounds (Hudson, Lee, & Matthews, 2004).
Efficient Synthesis of α-Aminophosphonic Esters and Acids : This research presents an efficient method for preparing α-aminophosphonic esters and acids with Benzhydrylphosphonic Acid. The study also discusses the removal of protecting groups at the amine (Boduszek, 1995).
Chemical and Biological Applications
Synthesis of Phosphonate Derivatives : Research on the development of methods for synthesizing 2,3-dihydroindene derivatives. This includes the functionalization and annulation reactions starting from benzene derivatives (Prokopowicz, Młynarz, & Kafarski, 2009).
Electrografting of Stainless Steel : A study explored the use of Benzhydrylphosphonic Acid derivatives for surface functionalization of stainless steel to improve corrosion resistance. This includes the electroreduction of the diazonium salt of 4-aminobenzylphosphonic acid (Le, Zeb, Jégou, & Berthelot, 2012).
Inhibition of Bacterial Cell Growth : A study investigated the synthesis of benzoic acids and phenylphosphonic acids, including derivatives of Benzhydrylphosphonic Acid, to study their effects on bacterial growth, specifically targeting enzymes in isoprenoid/bacterial cell-wall biosynthesis (Wang et al., 2016).
Material Science Applications
Polymerization-Induced Self-Assembly : Research on the use of phosphonic acid-functionalized macromolecular agents for polymerization-induced self-assembly. This study sheds light on the synthesis, characterization, and applications in material science, like the occlusion into calcite crystals (Hanisch et al., 2016).
Solid-State NMR Studies of Poly(vinyl Phosphonic Acid) : This study focuses on the molecular structure and proton dynamics of poly(vinyl phosphonic acid), providing insights into its structure and local proton mobility, which is crucial for applications in proton-conducting polymers (Lee et al., 2007).
properties
IUPAC Name |
benzhydrylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRCQIRZJMJGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydrylphosphonic Acid | |
CAS RN |
92025-81-5 | |
Record name | Benzhydrylphosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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